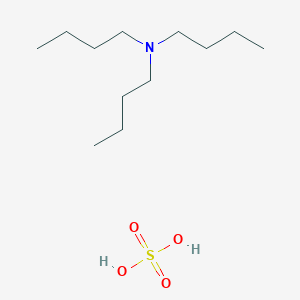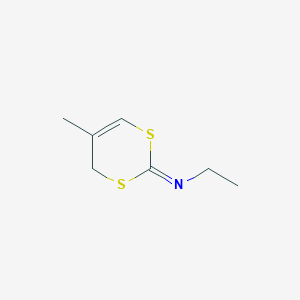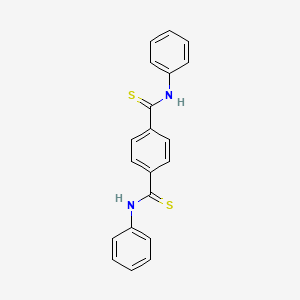![molecular formula C33H60OS3 B14602306 2,4,6-Tris[(octylsulfanyl)methyl]phenol CAS No. 61195-51-5](/img/structure/B14602306.png)
2,4,6-Tris[(octylsulfanyl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris[(octylsulfanyl)methyl]phenol is an aromatic organic compound characterized by the presence of three octylsulfanyl groups attached to a phenolic core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(octylsulfanyl)methyl]phenol typically involves the reaction of 2,4,6-trihydroxybenzaldehyde with octyl mercaptan in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Catalyst: Common catalysts used in this reaction include acids or bases that promote the nucleophilic substitution of the hydroxyl groups with octylsulfanyl groups.
Solvent: The reaction is typically carried out in an organic solvent such as toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2,4,6-Tris[(octylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to the sulfanyl groups.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfanyl groups.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
2,4,6-Tris[(octylsulfanyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
作用机制
The mechanism of action of 2,4,6-Tris[(octylsulfanyl)methyl]phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, while the octylsulfanyl groups can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Known for its use as a catalyst in epoxy resin chemistry.
2,4,6-Tri-tert-butylphenol: Recognized for its antioxidant properties and use in polymer stabilization.
Uniqueness
2,4,6-Tris[(octylsulfanyl)methyl]phenol is unique due to the presence of octylsulfanyl groups, which impart distinct hydrophobic and electron-donating properties. This makes it particularly useful in applications requiring enhanced stability and reactivity.
属性
CAS 编号 |
61195-51-5 |
|---|---|
分子式 |
C33H60OS3 |
分子量 |
569.0 g/mol |
IUPAC 名称 |
2,4,6-tris(octylsulfanylmethyl)phenol |
InChI |
InChI=1S/C33H60OS3/c1-4-7-10-13-16-19-22-35-27-30-25-31(28-36-23-20-17-14-11-8-5-2)33(34)32(26-30)29-37-24-21-18-15-12-9-6-3/h25-26,34H,4-24,27-29H2,1-3H3 |
InChI 键 |
CSTCWMTZBWJKPV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSCC1=CC(=C(C(=C1)CSCCCCCCCC)O)CSCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)


![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)







![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
